3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide
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Overview
Description
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further linked to a thiophene ring through an oxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 3-(trifluoromethyl)benzyl alcohol, which is then converted to 3-(trifluoromethyl)benzyl bromide. This intermediate is reacted with 2-thiophenecarbohydrazide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzonitrile
Uniqueness
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide is unique due to the presence of both the trifluoromethyl group and the thiophene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-3-1-2-8(6-9)7-20-10-4-5-21-11(10)12(19)18-17/h1-6H,7,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZYAFUFZRQIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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